molecular formula C12H10O4 B187853 Cinnamylidenemalonic acid CAS No. 4472-92-8

Cinnamylidenemalonic acid

Cat. No. B187853
CAS RN: 4472-92-8
M. Wt: 218.2 g/mol
InChI Key: BLPUXJIIRIWMSQ-QPJJXVBHSA-N
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Description

Cinnamylidenemalonic acid is an organic compound with the chemical formula C12H10O4 . It appears as a white or light yellow crystalline powder .


Synthesis Analysis

The preparation method of Cinnamylidenemalonic acid generally involves reacting cinnamic acid and dichloromethane under alkaline conditions . The reaction equation is as follows: cinnamic acid + dichloromethane + sodium hydroxide → Cinnamylidenemalonic acid + sodium chloride + water .


Molecular Structure Analysis

The molecular formula of Cinnamylidenemalonic acid is C12H10O4 . Its molecular weight is 218.211 .


Chemical Reactions Analysis

When decarboxylated by thermolysis in quinoline at 130 °C, Cinnamylidenemalonic acid gives almost pure 5-phenylpenta-2(Z),4(E)-dienoic acid which slowly stereomutates, but on continued heating at 170 °C it passes over to give almost pure 2(E),4(E)-acid .


Physical And Chemical Properties Analysis

Cinnamylidenemalonic acid has a melting point of 208°C (dec.) . It is soluble in alcohol and ether, but insoluble in water . Its boiling point is 484.6°C at 760 mmHg . The vapor pressure is 3.34E-10mmHg at 25°C .

Scientific Research Applications

1. Decarboxylation in Resorcinol and Catechol

  • Summary of Application: Cinnamylidenemalonic acid is used in the study of decarboxylation reactions in resorcinol and catechol .
  • Methods of Application: The decarboxylation of cinnamylidenemalonic acid in resorcinol and catechol is studied using kinetic data . The activation parameters are calculated and compared with those previously reported for the decarboxylation of unsubstituted and substituted malonic acids .
  • Results or Outcomes: The study provides valuable kinetic data for the decarboxylation of cinnamylidenemalonic acid in resorcinol and catechol .

2. Synthesis of Aminotroponyl Acrylates

  • Summary of Application: Cinnamylidenemalonic acid is used in the synthesis of new non-benzenoid cinnamate analogs, 3-(6-amino-7-oxocyclohepta-1,3,5-trien-1-yl)acrylates .
  • Methods of Application: The synthesis is achieved through Pd(ii)-catalyzed C7-H olefination of 2-aminotropones in the presence of acrylates .
  • Results or Outcomes: The study resulted in the synthesis of new non-benzenoid cinnamate analogs, which are potential precursors of hairpin forming peptides .

3. [2+2] Dimerization

  • Summary of Application: Cinnamylidenemalonic acid undergoes photochemical reaction when irradiated with 257.3A of light .
  • Methods of Application: The compound is crystallized in three different polymorphic structures each of which undergoes a photochemical reaction when irradiated with 257.3A of light .
  • Results or Outcomes: The products of photochemical reactions were characterized by proton NMR .

4. Laser Microstructuring

  • Summary of Application: Cinnamylidenemalonic acid is used in the development of polymers designed for laser microstructuring .
  • Methods of Application: The compound is incorporated into a polymer matrix. The resulting material shows high sensitivity and stability to wet etching, high-quality film-formation properties, and high-resolution ablation structures .
  • Results or Outcomes: The study proves that it is possible to apply laser ablation as an alternative .

5. Synthesis of Non-benzenoid Cinnamate Analogs

  • Summary of Application: Cinnamylidenemalonic acid is used in the synthesis of non-benzenoid cinnamate analogs .
  • Methods of Application: The compound is used in the synthesis of non-benzenoid cinnamate analogs through a process involving the AldrichCPR .
  • Results or Outcomes: The study resulted in the synthesis of non-benzenoid cinnamate analogs .

6. Laser Microstructuring

  • Summary of Application: Cinnamylidenemalonic acid is used in the development of polymers designed for laser microstructuring .
  • Methods of Application: The compound is incorporated into a polymer matrix. The resulting material shows high sensitivity and stability to wet etching, high-quality film-formation properties, and high-resolution ablation structures .
  • Results or Outcomes: The study proves that it is possible to apply laser ablation as an alternative .

Safety And Hazards

Cinnamylidenemalonic acid is relatively stable at room temperature and is not easy to explode or burn . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling or using the compound . When storing, the Cinnamylidenemalonic acid should be placed in a closed container, away from open flames and oxidants .

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enylidene]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11(14)10(12(15)16)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPUXJIIRIWMSQ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamylidenemalonic acid

CAS RN

4472-92-8, 28028-86-6
Record name Cinnamylidenemalonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, cinnamylidene-, (E)-
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Record name Cinnamylidenemalonic acid
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Record name Cinnamylidenemalonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
L Crombie, WML Crombie - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… propylidenemalonic The decarboxylation of malonic acids of type 5 was first reported at the turn of the century when Liebermann6 stated that heating of cinnamylidenemalonic acid (2-…
Number of citations: 18 pubs.rsc.org
MA Haleem, MA Hakeem - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
Further Studies on the Decarboxylation of Cinnamylidenemalonic Acid in Resorcinol and Catechol | Bulletin of the Chemical Society of Japan … Further Studies on the …
Number of citations: 1 www.journal.csj.jp
T Lippert, J Wei, A Wokaun, N Hoogen… - Applied surface science, 2000 - Elsevier
… The TC-polymers, a novel polymer based on a cinnamylidenemalonic acid ester groups (CM-polymers) and polyimide (PI) were tested for the ability to satisfy the previously described …
Number of citations: 37 www.sciencedirect.com
DS Sadafule, SP Panda - Journal of Applied Polymer Science, 1979 - Wiley Online Library
… Cinnamylidenemalonic acid was synthesized after Bansal and Pandya4 by reacting cinnamaldehyde (0.01 mole, 1.32 g), malonic acid (0.01 mole, 1.04 g), and pyridine (0.0015 mole, …
Number of citations: 37 onlinelibrary.wiley.com
J Klein, AY Meyer - The Journal of Organic Chemistry, 1964 - ACS Publications
… product of decarboxylation of cinnamylidenemalonic acid in quinoline, … decarboxylation of cinnamylidenemalonic acid in pyridine4 … In fact, cinnamylidenemalonic acid yielded a product …
Number of citations: 7 pubs.acs.org
ECC Baly, K Schaefer - Journal of the Chemical Society, Transactions, 1908 - pubs.rsc.org
… In order to investigate more fully the influence of substitution, we examined cinnamylidenemalonic acid, which shows the effect more plainly. The curves obtained are given in Fig. 2 (…
Number of citations: 1 pubs.rsc.org
S Weathersby - 2010 - core.ac.uk
… guest compound, cinnamylidenemalonic acid. Cinnamylidenemalonic acid was found to … guest compound, cinnamylidenemalonic acid, which underwent 2+2 photodimerization. …
Number of citations: 4 core.ac.uk
CD Hurd, CA Blanchard - Journal of the American Chemical …, 1950 - ACS Publications
… It was found that small quantities of this acid could be identified as cinnamylidenemalonic acid. Purified diketene was then subjected … Malonic acid, as cinnamylidenemalonic acid, was …
Number of citations: 34 pubs.acs.org
AJ Quick - Journal of Biological Chemistry, 1928 - Elsevier
The procedures employed in the experiments recorded in this paper were the same as those described in the previous publication (1). The analytical methods likewise were essentially …
Number of citations: 19 www.sciencedirect.com
EL Clennan, K Matsuno - The Journal of Organic Chemistry, 1987 - ACS Publications
… Secondly, the proposed preparationof the 2-3H compound by decomposition of cinnamylidenemalonic acid in the presence of HTO and pyridine yielded tritium in both the 2- and 4-…
Number of citations: 13 pubs.acs.org

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